AZD-7325

Übersicht

Beschreibung

AZD-7325 ist ein selektiver Modulator des Gamma-Aminobuttersäure (GABA)-Rezeptorsystems, das speziell auf die Alpha-2- und Alpha-3-Untereinheiten des GABA-A-Rezeptors abzielt. Diese Verbindung wurde aufgrund ihrer Fähigkeit, die inhibitorische Neurotransmission im zentralen Nervensystem zu modulieren, auf ihre potenziellen therapeutischen Wirkungen bei der Behandlung von Angstzuständen und verwandten Störungen untersucht .

Herstellungsmethoden

Die Synthese von this compound umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur, gefolgt von Modifikationen der funktionellen Gruppen, um die gewünschte Selektivität und Potenz zu erreichen. Der Syntheseweg umfasst in der Regel die folgenden Schritte:

Bildung der Kernstruktur: Dies beinhaltet die Synthese eines Cinnolinderivats, das als Rückgrat der Verbindung dient.

Modifikationen der funktionellen Gruppen: Verschiedene funktionelle Gruppen werden an die Kernstruktur eingeführt, um ihre Bindungsaffinität und Selektivität für die GABA-A-Rezeptoruntereinheiten zu verbessern. .

Industrielle Produktionsmethoden für this compound sind so konzipiert, dass eine hohe Reinheit und Ausbeute gewährleistet ist. Diese Methoden beinhalten oft die Optimierung von Reaktionsbedingungen wie Temperatur, Lösungsmittel und Katalysatoren, um eine effiziente Synthese im großen Maßstab zu erreichen .

Wissenschaftliche Forschungsanwendungen

Medizin: Klinische Studien haben die Wirksamkeit der Verbindung bei der Behandlung von Angstzuständen, generalisierter Angststörung und Epilepsie untersucht

Wirkmechanismus

This compound übt seine Wirkungen aus, indem es die Alpha-2- und Alpha-3-Untereinheiten des GABA-A-Rezeptors selektiv moduliert. Diese Modulation verstärkt die inhibitorischen Wirkungen von GABA, was zu einer verringerten neuronalen Erregbarkeit und anxiolytischen Wirkungen führt. Die Verbindung hat eine minimale Wirksamkeit an den Alpha-1- und Alpha-5-Untereinheiten, die mit Sedierung bzw. kognitiver Beeinträchtigung verbunden sind .

Wirkmechanismus

Target of Action

AZD-7325, also known as 4-amino-8-(2-fluoro-6-methoxyphenyl)-N-propylcinnoline-3-carboxamide, is a high affinity, selective modulator of the GABAA receptor system . Its primary targets are the GABAA receptor subunit alpha-2 (GABRA2) and GABAA receptor subunit alpha-3 (GABRA3) . These receptors play a crucial role in inhibitory neurotransmission in the central nervous system.

Mode of Action

This compound acts as a positive allosteric modulator (PAM) of GABAAα2 and Aα3 receptors . It binds to these receptors with high affinity (Ki=0.3 and 1.3 nM, respectively) . It has less antagonistic efficacy at the aα1 and aα5 receptor subtypes .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the modulation of GABAergic neurotransmission. By enhancing the activity of GABAA receptors, this compound can increase inhibitory neurotransmission, which can have various downstream effects depending on the specific neural circuits involved .

Pharmacokinetics

It is known that this compound is a moderate inducer ofCYP1A2 and a potent inducer of CYP3A4 in vitro . These enzymes are involved in drug metabolism and could potentially influence the bioavailability of this compound.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the enhancement of GABAergic neurotransmission. This can result in various effects depending on the specific neural circuits involved. For example, in the Fmr1-/- mouse model of fragile X syndrome, this compound was found to decrease audiogenic seizure severity .

Action Environment

Factors such as the presence of other drugs (which could interact with this compound or compete for the same metabolic enzymes), the individual’s genetic makeup (which could influence the expression and function of gabaa receptors and metabolic enzymes), and various physiological and pathological conditions could potentially influence the action of this compound .

Biochemische Analyse

Biochemical Properties

AZD-7325 is a positive allosteric modulator of α2- and α3 subunit-containing GABA A receptors and a neutral antagonist for α1 subunit-containing GABA A receptors . It binds to GABA A receptors in membranes from Sf9 cells expressing α2β3γ2 subunit-containing receptors .

Cellular Effects

The compound, this compound, influences cell function by modulating the activity of GABAA receptors . GABA, the major inhibitory neurotransmitter in the vertebrate brain, mediates neuronal inhibition by binding to the GABA/benzodiazepine receptor and opening an integral chloride channel .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to GABAA receptors, leading to modulation of receptor activity . This modulation can result in changes in neuronal excitability and neurotransmission, potentially influencing various aspects of brain function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time . Metabolites of this compound, resulting from metabolic cyclization and aromatization, were found to circulate in humans longer than 48 hours after the end of seven repeated doses .

Metabolic Pathways

The metabolic pathways of this compound involve metabolic cyclization and aromatization, leading to the formation of various metabolites . These metabolites were found to circulate in humans and preclinical animal plasma after repeated doses .

Vorbereitungsmethoden

The synthesis of AZD-7325 involves several steps, starting with the preparation of the core structure, followed by functional group modifications to achieve the desired selectivity and potency. The synthetic route typically includes the following steps:

Formation of the core structure: This involves the synthesis of a cinnoline derivative, which serves as the backbone of the compound.

Functional group modifications: Various functional groups are introduced to the core structure to enhance its binding affinity and selectivity for the GABA-A receptor subunits. .

Industrial production methods for this compound are designed to ensure high purity and yield. These methods often involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve efficient synthesis on a large scale .

Analyse Chemischer Reaktionen

AZD-7325 unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Oxidation: Die Verbindung kann einen oxidativen Metabolismus durchlaufen, der zur Bildung verschiedener Metaboliten führt.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen an der Verbindung modifizieren und möglicherweise ihre pharmakologischen Eigenschaften verändern.

Zu den wichtigsten Produkten, die aus diesen Reaktionen gebildet werden, gehören Metaboliten wie M9, M10 und M42, die aus metabolisierender Cyclisierung und Aromatisierung resultieren .

Vergleich Mit ähnlichen Verbindungen

AZD-7325 ist einzigartig in seiner selektiven Modulation der Alpha-2- und Alpha-3-Untereinheiten des GABA-A-Rezeptors. Ähnliche Verbindungen umfassen:

Die selektive Modulation spezifischer GABA-A-Rezeptoruntereinheiten durch this compound bietet einen potenziellen therapeutischen Vorteil, indem Angstzustände mit weniger Nebenwirkungen reduziert werden .

Eigenschaften

IUPAC Name |

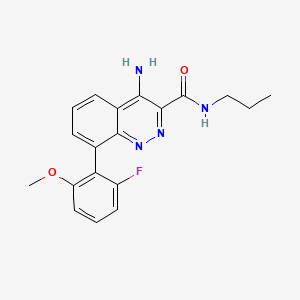

4-amino-8-(2-fluoro-6-methoxyphenyl)-N-propylcinnoline-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19FN4O2/c1-3-10-22-19(25)18-16(21)12-7-4-6-11(17(12)23-24-18)15-13(20)8-5-9-14(15)26-2/h4-9H,3,10H2,1-2H3,(H2,21,23)(H,22,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYDURMHFWXCKMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C1=NN=C2C(=C1N)C=CC=C2C3=C(C=CC=C3F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19FN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

942437-37-8 | |

| Record name | AZD-7325 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0942437378 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AZD-7325 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13994 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | AZD-7325 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KNM216XOUH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: AZD7325 is a selective positive allosteric modulator (PAM) of GABAA receptors, specifically targeting those containing α2 and α3 subunits. [, , , ] This binding enhances the effect of the inhibitory neurotransmitter GABA, leading to increased chloride ion influx and neuronal hyperpolarization. [] This ultimately reduces neuronal excitability, contributing to its potential anxiolytic and anticonvulsant effects. [, , , ]

A: While detailed SAR studies are not publicly available, research indicates that modifications to the core structure of AZD7325 can significantly impact its activity, potency, and subtype selectivity for GABAA receptors. [] For example, subtle changes could shift its preference from α2/α3 to other subtypes like α1 or α5, potentially altering its pharmacological profile. [, ]

A: Research on AZD7325 metabolism revealed the presence of late-occurring and long-circulating metabolites, such as M9, M10, and M42, which were not prominent after a single dose but became significant after repeated administration. [, ] This highlights the importance of steady-state metabolite analysis for safety assessments and demonstrates the potential for utilizing these metabolites to monitor patient compliance. []

A: AZD7325 exhibits minimal sedative effects compared to non-selective benzodiazepines, likely due to its reduced impact on α1 subunit-containing GABAA receptors. [, ] This selectivity for α2/α3 subtypes is promising for developing anxiolytic and anticonvulsant therapies with potentially fewer side effects like drowsiness and motor impairment. [, , ]

ANone: AZD7325's efficacy has been investigated in various preclinical models, including:

- Mouse models of Dravet syndrome: Demonstrated protection against hyperthermia-induced seizures and highlighted the influence of α2 subunit expression on seizure susceptibility. [, , ]

- Genetic Absence Epilepsy Rats from Strasbourg (GAERS): Showed suppression of spontaneous cortical spike-wave discharges, supporting potential anti-absence seizure activity. []

ANone: While specific details are limited in the provided research, computational chemistry techniques like molecular modeling and QSAR studies likely play a crucial role in:

- Understanding the binding interactions of AZD7325 with different GABAA receptor subtypes. [, ]

- Predicting the properties of potential analogs and guiding the design of new molecules with improved potency or selectivity. []

A: AZD7325 has been evaluated in clinical trials involving healthy volunteers. [, , ] These studies revealed:

- Moderate induction of CYP3A4 enzyme activity: This suggests a potential for drug-drug interactions with other medications metabolized by this enzyme. [, ]

- Weak or no induction of CYP1A2: This indicates a lower risk of interactions with drugs primarily metabolized by CYP1A2. []

- Population pharmacokinetic (PPK) modeling has been employed to characterize its absorption, distribution, metabolism, and excretion (ADME) profile in humans. []

A: The moderate CYP3A4 induction observed in clinical trials suggests that careful monitoring and potential dose adjustments may be necessary when AZD7325 is co-administered with medications metabolized by this enzyme. [, ] This highlights the importance of understanding drug-drug interactions to ensure therapeutic efficacy and minimize adverse effects.

ANone: Various analytical techniques have been used to characterize and quantify AZD7325 and its metabolites, including:

- Liquid chromatography-mass spectrometry (LC-MS/MS): Used to determine plasma concentrations of AZD7325 and its metabolites in preclinical and clinical studies. [, ]

- Radiolabeling with carbon-14 (C-14): Employed to track the absorption, distribution, metabolism, and excretion of AZD7325, providing valuable insights into its pharmacokinetic profile. [, ]

ANone: Future research on AZD7325 could focus on:

- Further elucidating its SAR: This would involve synthesizing and evaluating novel analogs to optimize potency, selectivity, and pharmacokinetic properties. []

- Developing targeted drug delivery systems: This could enhance its efficacy and minimize potential side effects. []

- Identifying biomarkers: This could help predict treatment response and monitor for potential adverse effects. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.